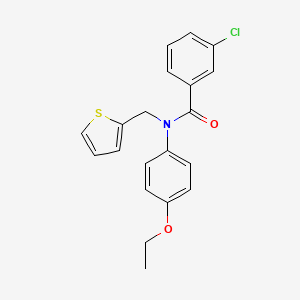![molecular formula C20H23FN2O4S B14983854 1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14983854.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23FN2O4S This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Métodos De Preparación
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group:
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methanesulfonyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in industrial processes, including the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound differs in the position of the methoxy group on the phenyl ring.
N-(2-FLUOROPHENYL)-N-[1-(2-PHENYLETHYL)-4-PIPERIDINYL]ACETAMIDE: A structurally related compound with different substituents on the piperidine ring.
The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23FN2O4S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-18-7-4-6-17(13-18)22-20(24)15-9-11-23(12-10-15)28(25,26)14-16-5-2-3-8-19(16)21/h2-8,13,15H,9-12,14H2,1H3,(H,22,24) |
Clave InChI |
ZIIZIZUPRGTYQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B14983773.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14983783.png)
![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B14983785.png)
![7-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983796.png)
![(4-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14983797.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983804.png)

![{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B14983817.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B14983828.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B14983841.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983852.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14983858.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14983863.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14983870.png)
